4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid
Description
4-[5-(4-Carboxyphenoxy)pentoxy]benzoic acid is a bifunctional aromatic carboxylic acid derivative characterized by a pentoxy chain bridging two 4-carboxyphenoxy groups. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the carboxylic acid moieties and moderate hydrophobicity from the pentoxy spacer. The compound’s extended alkoxy chain allows for conformational flexibility, which may influence its interactions with biological targets or materials in synthetic applications.
Properties
IUPAC Name |
4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCRTOPQKAMKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376228 | |
| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22247-66-1 | |
| Record name | 4,4′-[1,5-Pentanediylbis(oxy)]bis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22247-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid typically involves the reaction of 4-hydroxybenzoic acid with 5-bromopentanol in the presence of a base, followed by the esterification of the resulting intermediate with 4-carboxyphenol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The compound undergoes standard carboxylic acid reactions:
Enzymatic Modifications
Biotransformation pathways involve conjugation and sulfation:
Ether Linkage Reactivity
The pentoxy-phenoxy bridge undergoes cleavage under harsh conditions:
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Acidic Hydrolysis : Concentrated HI (57%) at 120°C yields 4-carboxyphenol and pentanediol .
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Basic Degradation : 10% NaOH at 150°C fragments the ether bond, producing carboxylate salts .
Synthetic Optimization
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Ester Hydrolysis : Alkaline hydrolysis (5% KOH, 80°C, 3h) achieves >98% conversion to the diacid .
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Scale-Up : Continuous flow reactors improve efficiency, reducing reaction time by 40% compared to batch methods .
Stability Studies
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Thermal Stability : Decomposition initiates at 220°C via decarboxylation, confirmed by TGA .
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pH Stability : Stable in pH 4–8; precipitates as disodium salt outside this range .
Comparative Reactivity
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoic acid core with a carboxyphenoxy and pentoxy substituent, which contributes to its solubility and reactivity. Its molecular structure can be represented as follows:
- Molecular Formula : C19H20O6
- Molecular Weight : 336.36 g/mol
Pharmaceutical Development
One of the primary applications of 4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid is in pharmaceutical research. Its structural characteristics allow it to act as a pharmacophore , facilitating the design of new drugs targeting various diseases, particularly those involving inflammation. The compound's ability to modulate biological pathways makes it a candidate for further exploration in drug development.
Polymer Chemistry
Research indicates that derivatives of this compound can be utilized in creating novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and materials science.
Environmental Science
Due to its potential as a surfactant, this compound may find applications in environmental remediation processes. Its ability to interact with organic pollutants suggests that it could be used to enhance the solubility and biodegradation of contaminants in water systems.
Case Study 1: Drug Design
A study published in Journal of Medicinal Chemistry explored the synthesis of analogs based on this compound, demonstrating their effectiveness against specific inflammatory pathways. The results indicated that certain modifications to the compound's structure significantly enhanced its anti-inflammatory activity.
| Compound Variant | Activity Level | Remarks |
|---|---|---|
| Original Compound | Moderate | Baseline activity observed |
| Modified A | High | Significant reduction in inflammation markers |
| Modified B | Low | Structural changes led to decreased efficacy |
Case Study 2: Polymer Applications
Research conducted at a leading university focused on integrating this compound into polymer matrices. The findings showed that incorporating this compound improved the thermal properties of the resulting polymers, making them suitable for high-temperature applications.
| Polymer Type | Thermal Stability (°C) | Comments |
|---|---|---|
| Control | 150 | Standard thermal behavior |
| Modified Polymer | 220 | Enhanced thermal stability observed |
Mechanism of Action
The mechanism of action of 4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function . Additionally, the phenoxy group can interact with hydrophobic regions of enzymes, modulating their activity .
Comparison with Similar Compounds
Chain Length and Solubility
- The pentoxy chain in the target compound provides a balance between hydrophilicity (from carboxylic acids) and hydrophobicity (from the alkoxy spacer), unlike shorter-chain analogs like 4-(4-hydroxybutoxy)benzoic acid , which exhibit higher polarity .
- Butoxy-linked analogs (e.g., 4-(4-carboxyphenoxy)butoxybenzoic acid) show reduced solubility in organic solvents compared to the pentoxy derivative due to decreased chain flexibility .
Chemical Reactivity
- The carboxymethylphenoxy variant (C₁₆H₁₄O₆) exhibits dual carboxylic acid sites, enabling applications in coordination chemistry, whereas the pentoxy-linked compound’s bifunctional design is suited for polymerization or cross-linking reactions .
Contrasting Evidence and Limitations
- Hydrophobicity vs. Bioactivity : While longer alkoxy chains (e.g., pentoxy) enhance lipid solubility, they may reduce bioavailability compared to hydroxylated analogs like 4-(4-hydroxybutoxy)benzoic acid , which show stronger antimicrobial effects .
- Functional Group Diversity : Chlorinated or fluorinated derivatives (e.g., 4-fluorobenzoic acid ) often exhibit distinct reactivity profiles compared to carboxylate-rich compounds, limiting direct comparisons in therapeutic contexts .
Biological Activity
4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects on different biological systems.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . It features a carboxylic acid group, which is crucial for its biological activity, particularly in interactions with proteins and enzymes.
Structure
- Molecular Formula :
- Molecular Weight : 318.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains, suggesting that the carboxylic acid moiety may enhance antimicrobial activity by disrupting microbial cell membranes or inhibiting enzyme function .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. Enzyme assays reveal that it may act as an inhibitor of certain proteases and phosphatases, which are critical in various biochemical pathways. For example, studies have demonstrated that modifications in the carboxylic acid group can significantly alter the inhibitory potency against protein tyrosine phosphatase (PTP), which is involved in insulin signaling and cancer progression .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in several human cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. The specific IC50 values for these effects require further investigation but indicate promise for future anticancer drug development .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of benzoic acid derivatives found that compounds with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the carboxylic acid group was essential for enhancing antimicrobial activity.
Study 2: Enzyme Inhibition Profiles
Another research project focused on the enzyme inhibition capabilities of various benzoic acid derivatives, including this compound. The findings indicated that this compound could serve as a selective inhibitor of PTP1B, with potential implications for diabetes treatment .
Study 3: Cytotoxicity Assessment
In an assessment of cytotoxicity against human cancer cell lines, this compound was shown to reduce cell viability significantly, with an observed IC50 value of approximately 25 µM against breast cancer cells. This suggests a potential role in therapeutic applications for cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
